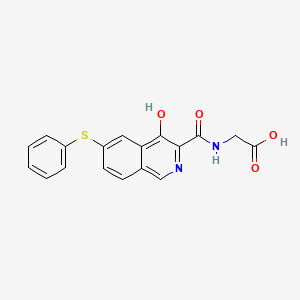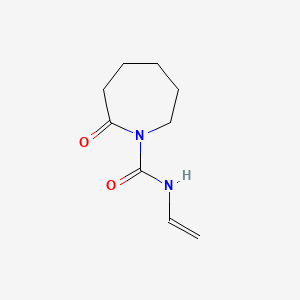
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is a complex organic compound with a unique structure that includes a glycine moiety linked to an isoquinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes a series of reactions including hydroxylation, thiolation, and carbonylation to introduce the necessary functional groups. The final step involves coupling the modified isoquinoline with glycine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can participate in various biochemical pathways, influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-[[4-hydroxy-6-(methylthio)-3-isoquinolinyl]carbonyl]
- Glycine, N-[[4-hydroxy-6-(ethylthio)-3-isoquinolinyl]carbonyl]
- Glycine, N-[[4-hydroxy-6-(butylthio)-3-isoquinolinyl]carbonyl]
Uniqueness
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with different substituents.
Propiedades
Número CAS |
808116-39-4 |
|---|---|
Fórmula molecular |
C18H14N2O4S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-6-phenylsulfanylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O4S/c21-15(22)10-20-18(24)16-17(23)14-8-13(7-6-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) |
Clave InChI |
HFWAVTLCGIHQMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C(C(=NC=C3C=C2)C(=O)NCC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B8691561.png)


![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine](/img/structure/B8691581.png)







